molecular formula C16H11ClN2O5 B11622829 5-{[5-(3-Chloro-4-methoxyphenyl)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione

5-{[5-(3-Chloro-4-methoxyphenyl)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione

Cat. No.: B11622829
M. Wt: 346.72 g/mol
InChI Key: KZAKZRFKDZZSKR-UHFFFAOYSA-N
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Description

“5-{[5-(3-Chloro-4-methoxyphenyl)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione” is a complex organic compound that features a furan ring, a diazinane ring, and a chloromethoxyphenyl group

Properties

Molecular Formula

C16H11ClN2O5

Molecular Weight

346.72 g/mol

IUPAC Name

5-[[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C16H11ClN2O5/c1-23-13-4-2-8(6-11(13)17)12-5-3-9(24-12)7-10-14(20)18-16(22)19-15(10)21/h2-7H,1H3,(H2,18,19,20,21,22)

InChI Key

KZAKZRFKDZZSKR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=C(O2)C=C3C(=O)NC(=O)NC3=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-{[5-(3-Chloro-4-methoxyphenyl)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione” typically involves multi-step organic reactions. A common approach might include:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chloromethoxyphenyl group: This step might involve electrophilic aromatic substitution reactions.

    Formation of the diazinane ring: This can be synthesized through cyclization reactions involving urea derivatives.

    Final assembly: The final step would involve coupling the furan and diazinane rings under specific conditions, possibly using a condensation reaction.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This might include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring.

    Reduction: Reduction reactions might target the chloromethoxyphenyl group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield furanones, while reduction could lead to dechlorinated or demethoxylated derivatives.

Scientific Research Applications

Chemistry

    Synthesis of novel materials: The compound can be used as a building block for the synthesis of polymers or other advanced materials.

Biology

    Biological assays: It might be used in assays to study its biological activity, such as antimicrobial or anticancer properties.

Medicine

    Drug development: The compound could be a lead compound in the development of new pharmaceuticals.

Industry

    Catalysts: It might be used as a catalyst or catalyst precursor in various industrial processes.

Mechanism of Action

The mechanism of action of “5-{[5-(3-Chloro-4-methoxyphenyl)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione” would depend on its specific application. For example, if it is used as a drug, it might interact with specific enzymes or receptors in the body, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 5-{[5-(3-Chloro-4-methoxyphenyl)furan-2-YL]methylidene}-1,3-thiazolidine-2,4-dione
  • 5-{[5-(3-Chloro-4-methoxyphenyl)furan-2-YL]methylidene}-1,3-oxazolidine-2,4-dione

Uniqueness

The uniqueness of “5-{[5-(3-Chloro-4-methoxyphenyl)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione” lies in its specific combination of functional groups and rings, which might confer unique chemical and biological properties compared to similar compounds.

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